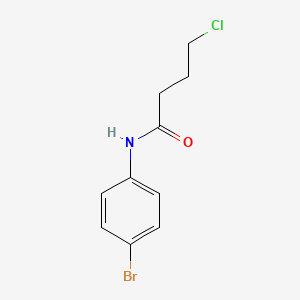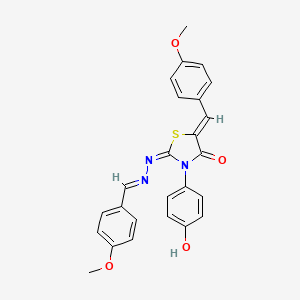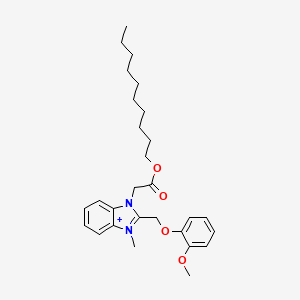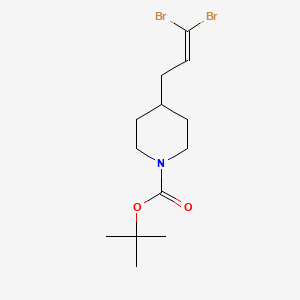
2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole
描述
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The indole ring is electron-rich and could undergo electrophilic aromatic substitution reactions. The nitro group is a good leaving group and could be reduced to an amine or displaced in a nucleophilic substitution reaction .作用机制
The mechanism of action of MNPEI is not fully understood, but it is believed to involve multiple targets and pathways. MNPEI has been shown to modulate the activity of various enzymes and receptors, including monoamine oxidase, acetylcholinesterase, and serotonin receptors. MNPEI has also been found to activate the Nrf2-ARE pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
MNPEI has been shown to have various biochemical and physiological effects, depending on the target and concentration. MNPEI has been reported to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain. MNPEI has also been found to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its antioxidant activity. In addition, MNPEI has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitter and melanin synthesis, respectively.
实验室实验的优点和局限性
MNPEI has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate the blood-brain barrier. MNPEI is also relatively easy to synthesize and can be obtained in large quantities. However, MNPEI has some limitations, including its low solubility in water and some organic solvents, which may affect its bioavailability and activity. MNPEI also has limited toxicity data, which may pose a risk for its use in vivo.
未来方向
MNPEI has several potential future directions for research and development. One direction is to investigate its therapeutic applications in various diseases, such as neurodegenerative disorders, cancer, and metabolic diseases. Another direction is to optimize its synthesis method and improve its pharmacokinetic and pharmacodynamic properties. MNPEI can also be used as a lead compound for the development of new drugs targeting various biological pathways. Finally, MNPEI can be used as a tool compound for the study of various biological processes, such as oxidative stress and neurotransmitter regulation.
Conclusion
In conclusion, MNPEI is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MNPEI has been studied for its various biological activities, including its neuroprotective and anti-cancer effects. MNPEI has also been investigated as a lead compound for the development of new drugs targeting various biological pathways. MNPEI has several advantages for lab experiments, but also has some limitations. MNPEI has several potential future directions for research and development, which may lead to the discovery of new drugs and therapies.
科学研究应用
MNPEI has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MNPEI has been shown to have neuroprotective effects against oxidative stress and glutamate-induced excitotoxicity. MNPEI has also been found to enhance the survival and differentiation of neural stem cells, which may have implications for the treatment of neurodegenerative diseases. In cancer research, MNPEI has been reported to inhibit the proliferation and migration of cancer cells, suggesting its potential as an anti-cancer agent. MNPEI has also been investigated as a lead compound for the development of new drugs targeting various biological pathways.
属性
IUPAC Name |
2-methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)16(11-20(21)22)18-13(2)19-17-6-4-3-5-15(17)18/h3-10,16,19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYZMZAJJFZTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Phenyl 2-{2,4-dioxo-1,3-diazaspiro[4.6]undecan-3-yl}ethane-1-sulfonate](/img/structure/B3258115.png)

![3-Methyl-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3258124.png)
![2-((6-Nitrobenzo[d]thiazol-2-yl)thio)-1-phenylethanone](/img/structure/B3258127.png)


![Tert-butyl 4-[(pyridin-3-yl)amino]piperidine-1-carboxylate](/img/structure/B3258161.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3258165.png)
![6-Bromobenzo[d]thiazol-7-amine](/img/structure/B3258173.png)
![7-Phenyl-6-azaspiro[4.5]decan-9-ol](/img/structure/B3258176.png)
